molecular formula C21H18FN3O3 B2413909 methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396577-69-7

methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2413909
CAS No.: 1396577-69-7
M. Wt: 379.391
InChI Key: QJXVVCFKQJDPEY-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a fluorine atom, and a dihydroisoquinoline core

Properties

IUPAC Name

methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-28-21(27)25-11-9-13-7-8-15(22)12-16(13)19(25)20(26)24-17-6-2-4-14-5-3-10-23-18(14)17/h2-8,10,12,19H,9,11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXVVCFKQJDPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC4=C3N=CC=C4)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the fluorine atom and the formation of the dihydroisoquinoline core. The final step involves the carbamoylation and esterification reactions to yield the target compound. Common reagents used in these reactions include fluorinating agents, carbamoyl chlorides, and esterification catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

Pharmacological Applications

1.1. D1 Receptor Modulation

The compound is recognized as a D1 positive allosteric modulator, which indicates its potential in treating disorders associated with dopamine D1 receptors. These receptors are crucial for cognitive functions, motor control, and reward mechanisms. Research has shown that modulation of D1 receptors can be beneficial in conditions such as Parkinson's disease and schizophrenia .

Case Study: Cognitive Impairment Treatment
A study indicated that derivatives similar to methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate could improve cognitive functions in animal models of Parkinson’s disease . The compound's ability to enhance synaptic plasticity through D1 receptor modulation highlights its therapeutic potential.

Table 1: Summary of D1 Receptor Modulators

Compound NameMechanismPotential Applications
This compoundPositive Allosteric ModulatorCognitive impairment, Parkinson’s disease
Other AnaloguesVariesSchizophrenia, motor function disorders

Antiviral Activity

2.1. Hepatitis B Virus Inhibition

Recent studies have demonstrated that compounds with structural similarities to this compound exhibit significant antiviral properties against Hepatitis B virus (HBV). Molecular docking studies suggest that these compounds can effectively bind to viral proteins, inhibiting replication .

Case Study: In Vitro Studies on HBV
In vitro assays showed that the tested compounds resulted in over 90% inhibition of HBV replication at concentrations around 10 µM. These findings suggest a promising avenue for developing antiviral therapies targeting HBV .

Synthesis and Structural Modifications

3.1. Synthetic Pathways

The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance its pharmacological properties. Techniques such as alkylation and carbamoylation are commonly employed to refine the compound's efficacy and selectivity.

Table 2: Synthesis Overview

StepReaction TypeConditionsYield
1AlkylationDMF, 50°CHigh
2CarbamoylationVariesModerate

Future Research Directions

There is ongoing research aimed at exploring the broader applications of this compound in various therapeutic areas beyond those currently established. Potential future studies may focus on:

  • Neurodegenerative Diseases: Investigating the compound's efficacy in models of Alzheimer’s disease.
  • Cancer Therapeutics: Exploring its role in inhibiting tumor growth through modulation of specific signaling pathways.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity. The dihydroisoquinoline core may interact with cellular receptors and signaling pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are known for their antimalarial and antimicrobial activities.

    Fluorinated compounds: Fluorine-containing drugs such as fluoxetine and ciprofloxacin exhibit enhanced biological activity and metabolic stability.

    Dihydroisoquinoline derivatives: Compounds like papaverine and noscapine, which contain the dihydroisoquinoline core, are used for their vasodilatory and anticancer properties.

Uniqueness

Methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of a quinoline moiety, a fluorine atom, and a dihydroisoquinoline core. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

Methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, structured to provide a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of a quinoline derivative followed by the introduction of the carbamoyl and carboxylate groups through various coupling reactions. The specific conditions and reagents used can significantly affect the yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline derivatives exhibit promising antimicrobial activity. For instance, studies have shown that derivatives with fluorine substitutions enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli due to increased lipophilicity and membrane permeability .

Antiviral Activity

Molecular docking studies have demonstrated that this compound may interact effectively with viral proteins, suggesting potential antiviral properties. Specifically, it has shown activity against hepatitis B virus (HBV) and COVID-19 main protease, indicating its potential as a lead compound for antiviral drug development .

Anticancer Potential

The compound's structure suggests possible interactions with cellular pathways involved in cancer proliferation. Preliminary studies indicate that it may inhibit tumor cell growth in vitro, although further research is necessary to elucidate its mechanism of action and efficacy in vivo .

Case Studies

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial efficacy of methyl 7-fluoro derivatives.
    • Method : Disc diffusion method against various bacterial strains.
    • Results : The compound exhibited significant inhibition zones compared to control antibiotics, indicating strong antibacterial properties.
  • Antiviral Mechanism Investigation :
    • Objective : To assess the binding affinity of the compound to viral proteins.
    • Method : Molecular docking simulations against HBV and COVID-19 proteases.
    • Results : High binding affinity was observed, suggesting that structural modifications could enhance antiviral activity.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AntiviralHigh binding affinity for HBV and COVID-19 proteases
AnticancerInhibition of tumor cell growth (in vitro)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the tetrahydroisoquinoline core via cyclization reactions, often using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for quinoline-8-ylcarbamoyl introduction) .
  • Step 2 : Fluorination at the 7-position via electrophilic substitution or directed ortho-metalation .
  • Critical Parameters : Temperature (60–100°C), solvent polarity (e.g., DMF or dichloromethane), and catalyst loading (e.g., Pd(dppf)Cl₂ at 2–5 mol%) significantly impact yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use complementary analytical techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., fluorine at C7, carbamoyl linkage at C1) via characteristic shifts (e.g., δ 7.2–8.5 ppm for quinoline protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 423.15) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Refinement via SHELXL resolves stereochemical ambiguities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorogenic assays for kinases or proteases linked to the quinoline scaffold’s known targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :

  • Systematic Substitution : Vary substituents (e.g., replace fluorine with Cl, Br, or CF₃) and assess bioactivity shifts .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with quinoline’s carbamoyl group) .
  • Data Table :
SubstituentLogPIC₅₀ (μM, HeLa)MIC (μg/mL, S. aureus)
-F2.112.316.5
-Cl2.58.79.2
-CF₃3.05.14.8

Q. What computational strategies resolve discrepancies between in vitro and in silico activity predictions?

  • Methodological Answer :

  • Reevaluate Force Fields : Adjust parameters in molecular dynamics (MD) simulations (e.g., AMBER vs. CHARMM) to better model ligand-protein flexibility .
  • Solvent Effects : Include explicit solvent models (TIP3P water) in docking to account for hydrophobic interactions .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and reconcile computational predictions .

Q. How can crystallographic data address challenges in refining the compound’s 3D structure?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) synchrotron X-ray data reduces thermal motion artifacts .
  • Refinement in SHELXL : Apply TWIN and BASF commands for twinned crystals, and use restraints for disordered regions (e.g., flexible carbamoyl group) .
  • Validation Tools : Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What experimental frameworks reconcile contradictory bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from analogous quinolines (e.g., methyl 7-chloro analogs ) to identify trends.
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to standardize IC₅₀ calculations and minimize assay variability .
  • Theoretical Anchoring : Link results to established mechanisms (e.g., topoisomerase inhibition for anticancer activity) to contextualize outliers .

Methodological Notes

  • Key References : Prioritized peer-reviewed synthesis protocols , crystallography tools , and SAR frameworks .
  • Advanced Techniques : Emphasis on iterative refinement between computational and experimental data to resolve contradictions .

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